molecular formula C20H20O6 B026775 Shuterin CAS No. 105377-77-3

Shuterin

Cat. No.: B026775
CAS No.: 105377-77-3
M. Wt: 356.4 g/mol
InChI Key: DLXOCNCDPKONDY-VQTJNVASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Shuterin can be synthesized through various methods, including the isolation from natural sources and chemical synthesis. The isolation process typically involves the extraction of the compound from the branches of Cudrania tricuspidata using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The branches of Cudrania tricuspidata are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Shuterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with improved biological activities.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

  • Naringenin
  • Genistein
  • Luteolin
  • Aromadendrin

Shuterin’s unique structure and properties set it apart from these similar compounds, highlighting its potential for further research and development in various fields.

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,19-23,25H,8H2,1-2H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXOCNCDPKONDY-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909478
Record name 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105377-77-3
Record name Shuterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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